molecular formula C6H5Cl2NO B106899 2,6-Dichloro-4-methoxypyridine CAS No. 17228-75-0

2,6-Dichloro-4-methoxypyridine

Cat. No. B106899
CAS RN: 17228-75-0
M. Wt: 178.01 g/mol
InChI Key: MMQWWYZZOZBFHY-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methoxypyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The specific compound of interest, 2,6-Dichloro-4-methoxypyridine, is characterized by the presence of two chlorine atoms and one methoxy group attached to the pyridine ring at positions 2, 6, and 4, respectively.

Synthesis Analysis

The synthesis of derivatives of 2,6-dichloro-4-methoxypyridine has been explored in various studies. For instance, a practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for related compounds, from 2,6-dichloro-3-trifluoromethylpyridine has been reported . This synthesis involves regioselective reactions and conversion of functional groups to achieve the desired product. Another study describes the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine through a series of substitution, oxidation, nitration, and ammoniation steps .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques. X-ray analysis has been used to determine the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, revealing the presence of two independent molecules in the asymmetric unit . Density functional theory (DFT) studies have been conducted on vibrational and electronic spectra of 2-chloro-6-methoxypyridine, providing insights into the influence of substituents on the spectral characteristics .

Chemical Reactions Analysis

Chemical reactions involving 2,6-dichloro-4-methoxypyridine derivatives have been studied to understand their reactivity and potential applications. For example, the nitration of 2-methoxy-3-hydroxypyridine has been investigated, showing that the nitro group preferentially enters the 4 and then the 6 positions of the pyridine ring . The reactivity of 3-methoxy-5-chloro-2,6-dinitropyridine has also been analyzed, leading to the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dichloro-4-methoxypyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chlorine and nitro groups can affect the compound's melting point, as observed in the synthesis of 3-methoxy-5-chloro-2,6dinitropyridine, which has a melting point of 115-117 °C . Spectroscopic studies provide further information on the properties of these compounds, including their absorption and fluorescence spectra, which are affected by solvent interactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2,6-Dichloro-4-methoxypyridine has been utilized in the synthesis of various pyridine derivatives. For instance, it was used in the synthesis of 2-amino-3-nitropyridine-6-methoxy, highlighting its role in substitution and nitration reactions (Fan Kai-qi, 2009).
  • The compound's vibrational and electronic spectra were studied using Density Functional Theory, providing insights into its spectral characteristics influenced by substituents like chlorine and methoxy groups (V. Arjunan et al., 2011).

Chemical Reactivity and Pathways

  • Research on the lithiation of pyridines, including 2-chloro and 2-methoxypyridine, has been conducted to understand the initial deprotonation sites and reaction pathways, crucial for chemical synthesis (P. Gros et al., 2003).
  • Studies on the rearrangement of 2-methoxypyridine analogues under specific conditions have contributed to understanding the structural changes and reaction mechanisms in pyridine chemistry (T. Lister et al., 2003).

Applications in Organic Synthesis

  • The compound has been instrumental in the preparation of intermediates for various organic compounds, demonstrating its versatility in organic synthesis (T. Horikawa et al., 2001).
  • It has also been employed in the total synthesis of complex molecules like Lycopodium alkaloids, showcasing its utility in the synthesis of biologically active compounds (Vishnumaya Bisai & R. Sarpong, 2010).

Advanced Materials and Catalysis

  • The synthesis and photophysical evaluation of pyridine derivatives, including those derived from 2,6-Dichloro-4-methoxypyridine, have been explored for potential applications in materials science, such as in the development of fluorescent materials (Masayori Hagimori et al., 2019).
  • Its derivatives have been used in catalytic reactions, such as in the functionalization of electrodes, highlighting its potential in electrochemical applications (G. Shul et al., 2013).

Safety And Hazards

The safety information for “2,6-Dichloro-4-methoxypyridine” indicates that it may be harmful if swallowed or inhaled, and may cause skin, eye, and respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

properties

IUPAC Name

2,6-dichloro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQWWYZZOZBFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391426
Record name 2,6-dichloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-methoxypyridine

CAS RN

17228-75-0
Record name 2,6-Dichloro-4-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17228-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dichloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,6-dichloro-4-nitropyridine (1.0 equiv.), potassium carbonate (3 equiv.) and methanol (20 equiv.) were heated to 70° C. for 25 min in the microwave. The reaction mixture was diluted with methanol and was decanted from remaining solids. After concentration, the mixture was partitioned between water and EtOAc. The organic phase was washed with brine and dried over sodium sulfate. The solution was concentrated and dried under vacuo to give 2,6-dichloro-4-methoxypyridine in 88% yield. LCMS (m/z) (M+H)=177.9/179.9, Rt=0.72 min.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 2,4,6-trichloropyridine (4.5 g) in methanol was added sodium methoxide (25% in methanol, 6.8 mL) at room temperature. The mixture was stirred for 12 h then poured into ethyl acetate/water and separated. The organic layer was washed with water, brine and dried over magnesium sulfate. Upon evaporating, the residue was purified by crystallization (100% hexanes) to give title compound as solid (3.1 g).
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Synthesis routes and methods IV

Procedure details

To a tetrahydrofuran solution containing methanol (0.37 g, 0.0104×1.1 mol), sodium hydride (0.44 g (ca. 60% in mineral oil), 0.0104×1.05 mol) was added, then 2,6-dichloro-4-nitropyridine (2.00. g, 0.0104 mol) was added thereto and the resultant solution was stirred for about 2 hours at room temperature. After it was confirmed that there was no bubbling with the addition of methanol (1.0 g, 0.0355×0.9 mol), the resultant solution was stirred for about another 1 hour. After the reaction solution was partitioned between ethyl acetate and water, the obtained organic layer was washed successively with aqueous saturated sodium hydrogen carbonate and aqueous saturated sodium chloride, dried over anhydrous sodium sulfate and thereafter concentrated to obtain the substantially pure end product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AR Katritzky, JD Rowe, SK Roy - Journal of the Chemical Society B …, 1967 - pubs.rsc.org
Chlorine atoms α to the nitrogen displace the tautomeric equilibrium of pyridones significantly in favour of the hydroxypyridine form, whereas chlorine atoms in other positions have …
Number of citations: 40 pubs.rsc.org
Y Nezu, M Miyazaki, K Sugiyama, N Wada… - Pesticide …, 1996 - Wiley Online Library
A new series of the O‐pyrimidinylsalicylates was synthesized and their herbicidal activity was examined. Some of these compounds showed very strong herbicidal activity under pre‐ …
Number of citations: 60 onlinelibrary.wiley.com
JS Poh, S Makai, T von Keutz, D Tran, C Battilocchio… - 2016 - repository.cam.ac.uk
All batch reactions were performed using oven-dried glassware (200 C) under an atmosphere of argon unless otherwise stated. All flow reactions were performed using a Uniqsis …
Number of citations: 2 www.repository.cam.ac.uk
Z Gross, S Ini - Inorganic Chemistry, 1999 - ACS Publications
The most important intermediates in the ruthenium porphyrin-catalyzed epoxidation of olefins by pyridine N-oxides are shown to be N-oxide-coordinated Ru IV O complexes. With a …
Number of citations: 73 pubs.acs.org
J Pastor, J Oyarzabal, G Saluste, RM Alvarez… - Bioorganic & medicinal …, 2012 - Elsevier
PIM kinases have become targets of interest due to their association with biochemical mechanisms affecting survival, proliferation and cytokine production. 1,2,3-Triazolo[4,5-b]pyridines …
Number of citations: 50 www.sciencedirect.com
G Travers - 2015 - espace.curtin.edu.au
New nickel-based catalysts for carbon-carbon bond formation reactions were synthesized and tested. The catalysts were found to be effective, but not strongly influenced by changes in …
Number of citations: 0 espace.curtin.edu.au

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